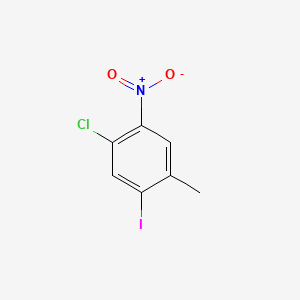

4-Chloro-6-iodo-3-nitrotoluene

説明

4-Chloro-6-iodo-3-nitrotoluene is a useful research compound. Its molecular formula is C7H5ClINO2 and its molecular weight is 297.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-6-iodo-3-nitrotoluene is a compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClI₁N₁O₂ |

| Melting Point | 85.8 °C |

| Boiling Point | 317 °C |

| Flash Point | 145 °C |

| Polarizability | 22.0 |

These properties indicate that the compound is a halogenated nitroarene, which may influence its reactivity and biological interactions.

The biological activity of nitro compounds, including this compound, often revolves around the nitro group (-NO₂). The reduction of this moiety can lead to the formation of reactive intermediates that interact with biomolecules, potentially resulting in both therapeutic and toxic effects. The nitro group can act as a pharmacophore, influencing the compound's pharmacokinetics and dynamics through various mechanisms such as:

- Electrophilic attack on nucleophiles: Nitro groups can undergo reduction to form nitroso or hydroxylamine derivatives, which can interact with proteins and nucleic acids, leading to inhibition or modification of enzymatic activities .

- Vasodilatory effects: Some nitro compounds are known to act as nitric oxide (NO) donors, causing vasodilation through the activation of guanylate cyclase and increasing intracellular cGMP levels .

Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. The structural characteristics of this compound suggest it could similarly influence these pathways, although direct studies are needed to confirm this activity .

Case Studies and Research Findings

- Anticancer Potential:

- Toxicological Studies:

- Biodegradability Research:

科学的研究の応用

Analytical Chemistry Applications

Separation Techniques:

4-Chloro-6-iodo-3-nitrotoluene can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method employs a reverse phase HPLC setup with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This technique is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Medicinal Chemistry Applications

Anticancer Research:

Recent studies have highlighted the potential of compounds related to this compound in anticancer drug development. For instance, structural analogues have been synthesized and evaluated for their anticancer activity against various cancer cell lines. One specific compound demonstrated significant activity against several types of cancer cells, indicating that modifications to the nitrotoluene structure can enhance biological efficacy .

Structure-Activity Relationship (SAR):

The SAR studies conducted on related compounds suggest that specific substitutions on the aromatic ring can lead to improved anticancer activity. For example, substitutions such as 3,4,5-trimethoxy and 2-hydroxy have shown promising results against non-small cell lung cancer and other malignancies. These findings underline the importance of chemical modifications in developing effective therapeutic agents .

Environmental Toxicology

Toxicity Assessments:

Research has been conducted to assess the toxicity of nitroaromatic compounds, including derivatives of this compound. A quantitative structure–activity relationship (QSAR) analysis has been performed to evaluate their toxicity towards organisms such as Tetrahymena pyriformis. This type of analysis helps in understanding the environmental impact of these compounds and their metabolites .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the synthesis of new analogues based on this compound, researchers conducted extensive biological evaluations against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer properties, leading to further investigations into their mechanisms of action.

Case Study 2: HPLC Method Development

A detailed method development study was undertaken to optimize the HPLC conditions for analyzing this compound. The study successfully established a reliable protocol that not only facilitated the detection of this compound but also allowed for the isolation of impurities, which is crucial for pharmacokinetic studies.

特性

IUPAC Name |

1-chloro-5-iodo-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCJKTFOGQXDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232571 | |

| Record name | 4-Chloro-6-iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-53-0 | |

| Record name | 1-Chloro-5-iodo-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83706-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-iodo-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-iodo-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。